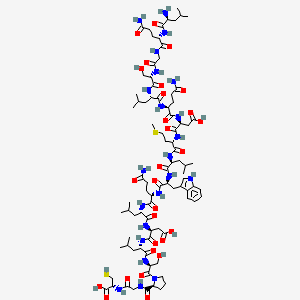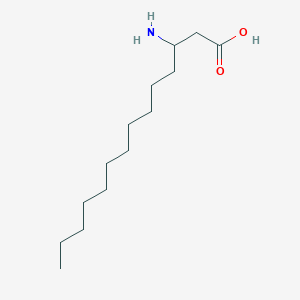![molecular formula C8H11ClO5 B12562480 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate CAS No. 143869-70-9](/img/structure/B12562480.png)
2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H11ClO5. It is a derivative of methacrylate and is known for its applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with chloromethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and chloromethyl alcohol.
Polymerization: It can undergo free radical polymerization to form polymers with applications in coatings and adhesives.
Substitution Reactions: The chloromethoxy group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) for polymerization and bases like triethylamine for substitution reactions. Major products formed include methacrylate polymers and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Its polymers are used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.
Biomedical Applications: Research is ongoing into its use in drug delivery systems and as a component in biocompatible materials.
Wirkmechanismus
The mechanism of action of 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The chloromethoxy group can participate in various chemical reactions, allowing for the modification of the polymer’s properties. Molecular targets include the active sites of polymerization initiators and the functional groups of co-monomers .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate include:
2-{[(Butylamino)carbonyl]oxy}ethyl acrylate: This compound has a similar structure but with a butylamino group instead of a chloromethoxy group.
2-{[(Methoxy)carbonyl]oxy}ethyl methacrylate: This compound has a methoxy group instead of a chloromethoxy group, leading to different reactivity and applications in polymer chemistry.
The uniqueness of this compound lies in its chloromethoxy group, which provides distinct reactivity and allows for the synthesis of specialized polymers with unique properties.
Eigenschaften
CAS-Nummer |
143869-70-9 |
|---|---|
Molekularformel |
C8H11ClO5 |
Molekulargewicht |
222.62 g/mol |
IUPAC-Name |
2-(chloromethoxycarbonyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H11ClO5/c1-6(2)7(10)12-3-4-13-8(11)14-5-9/h1,3-5H2,2H3 |
InChI-Schlüssel |
AUGWMDPOMBTNAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
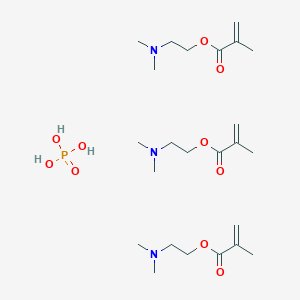


![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
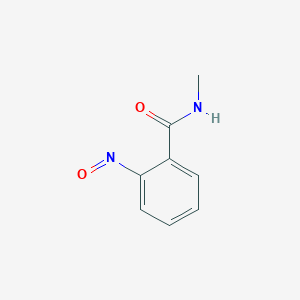
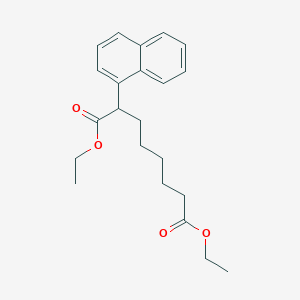
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
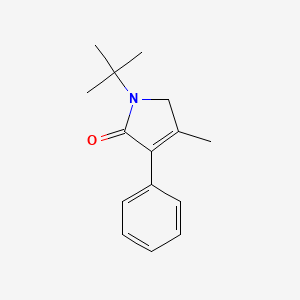
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
